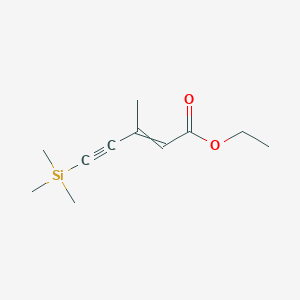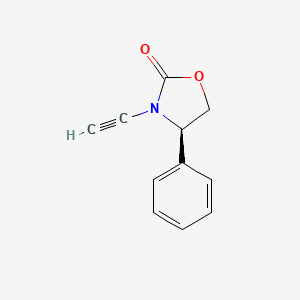
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- is a peptide composed of multiple L-valine units. L-Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in various biological processes, including protein synthesis, tissue repair, and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- involves the stepwise addition of L-valine units. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid support, with each L-valine unit being added sequentially. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of peptide synthesis, allowing for the efficient production of large quantities of the compound. The process involves the use of protected amino acids and coupling reagents, followed by deprotection and purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Aplicaciones Científicas De Investigación
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The peptide is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide can be used in the development of biomaterials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- involves its interaction with specific molecular targets and pathways. In biological systems, the peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with aminoacyl-tRNA synthetases, facilitating the incorporation of L-valine into proteins during translation.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-valine: A dipeptide composed of L-alanine and L-valine.
L-Valyl-L-alanine: A dipeptide composed of two L-valine units.
L-Valyl-L-leucine: A dipeptide composed of L-valine and L-leucine.
Uniqueness
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- is unique due to its repetitive L-valine units, which may confer specific structural and functional properties. Compared to other similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
350702-73-7 |
|---|---|
Fórmula molecular |
C25H47N5O6 |
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H47N5O6/c1-11(2)16(26)21(31)27-17(12(3)4)22(32)28-18(13(5)6)23(33)29-19(14(7)8)24(34)30-20(15(9)10)25(35)36/h11-20H,26H2,1-10H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)/t16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
HFUNJXASGLSBOP-HVTWWXFQSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



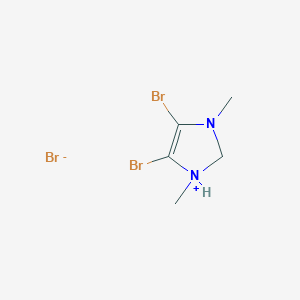
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
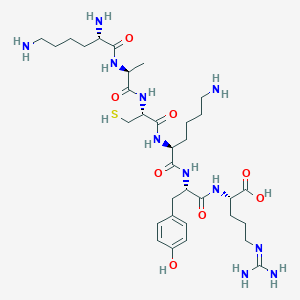
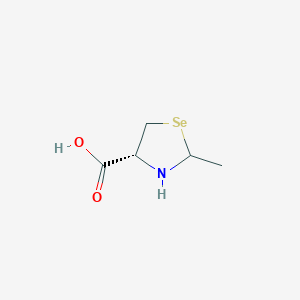
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
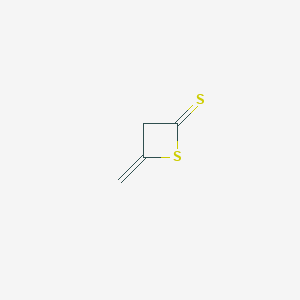
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)

